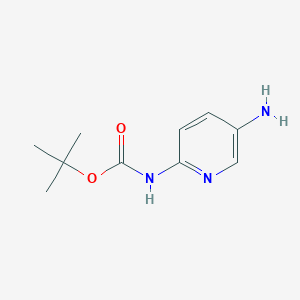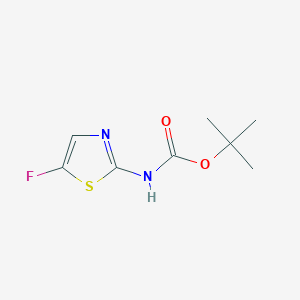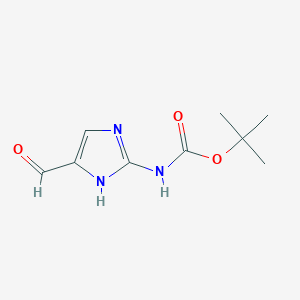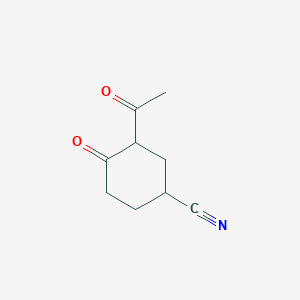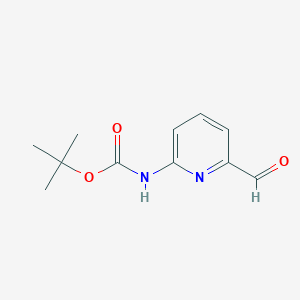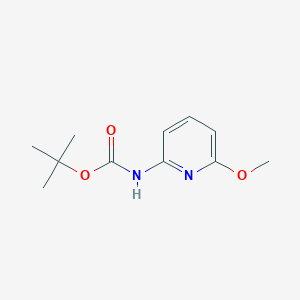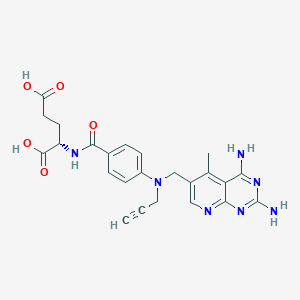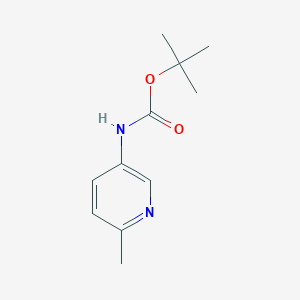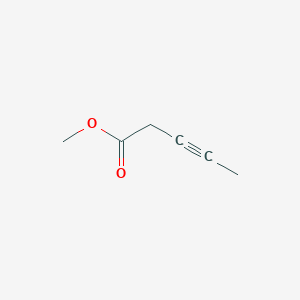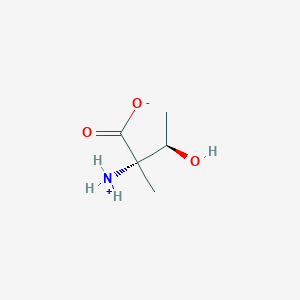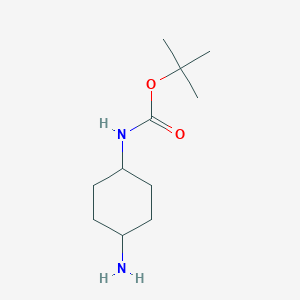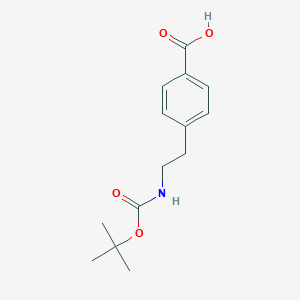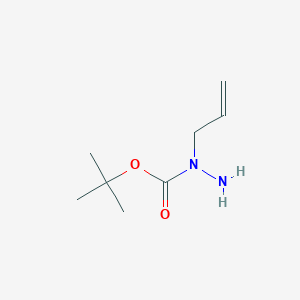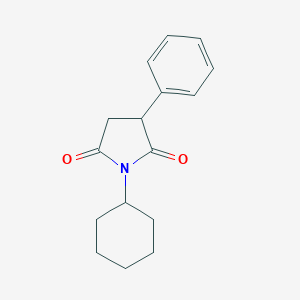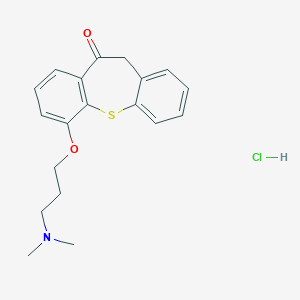
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride, also known as lofepramine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. The drug works by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Wirkmechanismus
Lofepramine works by blocking the reuptake of serotonin and norepinephrine, which increases their levels in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. Lofepramine also has some affinity for histamine and muscarinic receptors, which may contribute to its side effects.
Biochemische Und Physiologische Effekte
Lofepramine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, appetite, and other physiological functions. Lofepramine also affects the levels of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its side effects. Lofepramine has been shown to have a half-life of approximately 10 hours and is metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
Lofepramine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant effects. Lofepramine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in lab experiments. It has a narrow therapeutic window and can cause side effects, such as dry mouth, constipation, and sedation. Lofepramine can also interact with other medications, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the research on Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride. One area of interest is the potential use of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in the treatment of neuropathic pain and other chronic pain conditions. Lofepramine has also been studied for its potential use in the treatment of chronic fatigue syndrome and irritable bowel syndrome. Another area of interest is the development of new tricyclic antidepressants that have improved efficacy and fewer side effects. Finally, there is a need for more research on the long-term effects of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride and other antidepressants on brain function and cognitive performance.
Synthesemethoden
Lofepramine can be synthesized through a multistep process that involves the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 3-dimethylaminopropyl chloride in the presence of a base, followed by the reaction with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
Lofepramine has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and anxiety disorders. Lofepramine has also been studied for its potential use in the treatment of neuropathic pain, chronic fatigue syndrome, and irritable bowel syndrome.
Eigenschaften
CAS-Nummer |
125981-92-2 |
|---|---|
Produktname |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride |
Molekularformel |
C19H22ClNO2S |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
InChI-Schlüssel |
LWOMGTZTRHYNEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Kanonische SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Andere CAS-Nummern |
125981-92-2 |
Synonyme |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



